Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate
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Overview
Description
Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C9H9N3O2. It is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, making it a valuable scaffold in drug discovery and development .
Mechanism of Action
Target of Action
Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a heterocyclic compound . The primary targets of this compound are yet to be fully identified due to the complexity and diversity of its structure .
Mode of Action
It is known that the compound interacts with its targets through a variety of mechanisms, potentially including hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
It is known that pyrazolo[3,4-b]pyridines, a related group of compounds, have been associated with a variety of physiological processes .
Pharmacokinetics
It is known that the compound has a molecular weight of 19119 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that pyrazolo[3,4-b]pyridines, a related group of compounds, have been associated with a variety of biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a dry room at normal temperature . Furthermore, the synthesis of related compounds has been shown to be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-diketones with hydrazines to form pyrazoles, which are then further reacted with pyridine derivatives . The reaction conditions often involve the use of acidic or basic catalysts and solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and may involve the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate can be compared with other similar compounds in the pyrazolopyridine family:
1H-pyrazolo[3,4-b]pyridine: Similar structure but different ring fusion pattern.
1H-pyrazolo[4,3-c]pyridine: Another isomer with a different ring fusion pattern.
1H-pyrazolo[3,4-c]pyridine: Similar to the above but with different substituents.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(11-12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYQUJPXOZPFCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725539 |
Source
|
Record name | Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-14-8 |
Source
|
Record name | Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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